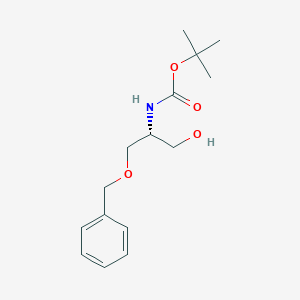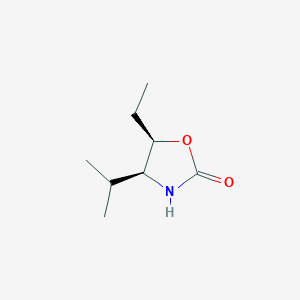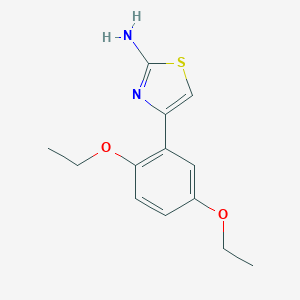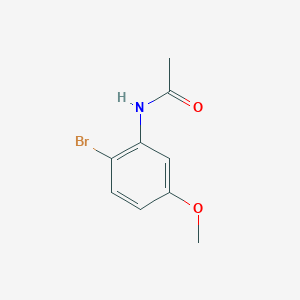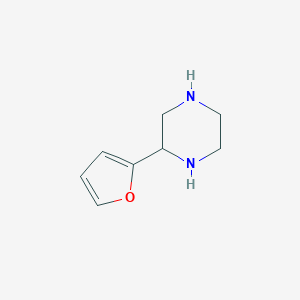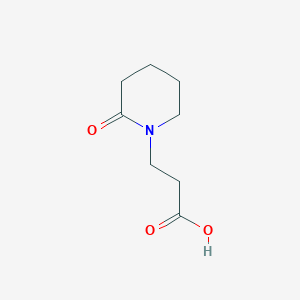![molecular formula C7H9NO3 B054398 Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione CAS No. 113961-74-3](/img/structure/B54398.png)
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione, commonly known as THPO, is a heterocyclic compound that has shown potential in various scientific research applications. THPO is a cyclic derivative of the amino acid proline and has a unique chemical structure that makes it an interesting compound to study.
Wirkmechanismus
The mechanism of action of THPO is not fully understood, but it is believed to act through several pathways. THPO has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. THPO can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, THPO has been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemische Und Physiologische Effekte
THPO has been shown to have various biochemical and physiological effects. In vitro studies have shown that THPO can induce cell death in cancer cells, inhibit the proliferation of immune cells, and protect neurons from oxidative stress. In vivo studies have shown that THPO can improve cognitive function, reduce inflammation, and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
THPO has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and diverse range of potential applications. However, THPO also has some limitations, including its instability in solution and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of THPO. One direction is to further investigate its mechanism of action and identify the specific pathways involved in its various effects. Another direction is to study its potential application in other scientific research fields, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to optimize the synthesis method of THPO and improve its stability in solution.
In conclusion, THPO is a promising compound that has shown potential in various scientific research applications. Its unique chemical structure and diverse range of potential applications make it an interesting compound to study. Further research is needed to fully understand its mechanism of action and optimize its synthesis method for future scientific research.
Synthesemethoden
THPO can be synthesized through several methods, including the reaction of proline with maleic anhydride, the reduction of the maleic anhydride adduct of proline, and the cyclization of the resulting intermediate. The synthesis of THPO has been extensively studied, and different methods have been developed to optimize the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
THPO has been studied for its potential application in various scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, THPO has been shown to have neuroprotective effects and can help in the treatment of neurodegenerative diseases. In immunology, THPO has been studied for its ability to modulate the immune system and can be used as an immunomodulatory agent. In cancer research, THPO has been shown to have anticancer properties and can be used as a chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
113961-74-3 |
|---|---|
Produktname |
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione |
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione |
InChI |
InChI=1S/C7H9NO3/c9-6-7(10)11-4-5-2-1-3-8(5)6/h5H,1-4H2 |
InChI-Schlüssel |
XXLJJFTWGMOMCF-UHFFFAOYSA-N |
SMILES |
C1CC2COC(=O)C(=O)N2C1 |
Kanonische SMILES |
C1CC2COC(=O)C(=O)N2C1 |
Synonyme |
1H-Pyrrolo[2,1-c][1,4]oxazine-3,4-dione, tetrahydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




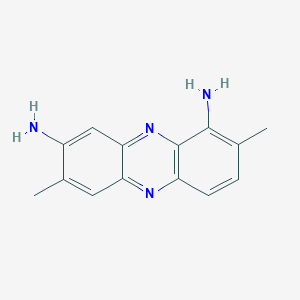
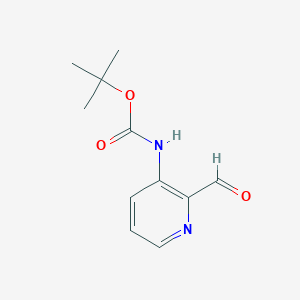

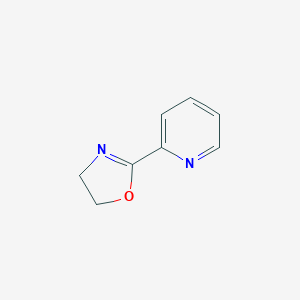
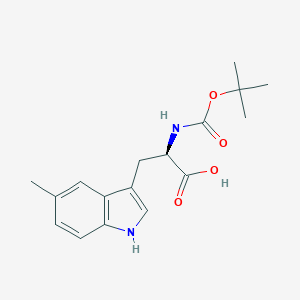
![(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide](/img/structure/B54329.png)
